molecular formula C12H19ClN2O2 B2600329 Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride CAS No. 2171900-91-5

Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride

Cat. No.: B2600329
CAS No.: 2171900-91-5
M. Wt: 258.75
InChI Key: WMQFUAHHYMFFOU-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride (C₁₂H₁₉ClN₂O₂) is a heterocyclic compound with a molecular weight of 258.75 g/mol. It features a pyrrole ring substituted with a methyl ester group at position 2, a methyl group at position 1, and a piperidine moiety at position 5. The hydrochloride salt enhances its stability and solubility, making it a valuable intermediate in medicinal chemistry for drug discovery, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. This compound is commercially available with a purity of 95% (Enamine Ltd, Building Blocks Catalogue) .

Properties

IUPAC Name

methyl 1-methyl-5-piperidin-2-ylpyrrole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-14-10(9-5-3-4-8-13-9)6-7-11(14)12(15)16-2;/h6-7,9,13H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQFUAHHYMFFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C1C(=O)OC)C2CCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyrrole derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of automated reactors and continuous flow systems to ensure consistent production. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that pyrrole derivatives, including methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride, exhibit potent antibacterial properties. For example, compounds derived from pyrrole structures have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study:
A study published in MDPI highlighted that pyrrole-based compounds demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics such as vancomycin. The specific compound under investigation showed an MIC of 0.13 μg/mL against MRSA, indicating its potential as a lead for new antibacterial therapies .

Neurological Disorders

The compound has also been investigated for its potential neuroprotective effects. Pyrrole derivatives are being explored for their ability to modulate neurotransmitter systems, which may be beneficial in treating conditions such as depression and anxiety.

Case Study:
Research published in ACS Chemical Neuroscience indicated that certain pyrrole derivatives could act as antagonists at specific receptor sites, leading to improved outcomes in animal models of anxiety and depression .

Data Table: Antimicrobial Activity of Pyrrole Derivatives

Compound NameTarget BacteriaMIC (µg/mL)Reference
This compoundMRSA0.13
Pyrrole Derivative AStaphylococcus aureus3.12
Pyrrole Derivative BEscherichia coli12.5

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications to enhance its biological activity.

Research Insight:
Studies focusing on structure-activity relationships (SAR) have shown that modifying substituents on the pyrrole ring can significantly influence the compound's pharmacological properties. For instance, the introduction of different piperidine derivatives has been linked to increased potency against bacterial strains .

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Structural Features of Analogous Compounds

The compound is compared to structurally related piperidine- and pyrrolidine-containing derivatives (Table 1).

Table 1: Comparative Analysis of Structural Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride C₁₂H₁₉ClN₂O₂ 258.75 Piperidine ring, methyl ester, pyrrole core
Methyl α-phenyl-2-piperidineacetate hydrochloride C₁₄H₁₉NO₂·HCl 269.73* Phenyl group, piperidine ring, ester group
Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride C₈H₁₆ClNO₂ 193.68 Pyrrolidine ring, dimethyl substitution
1-methyl-5-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride C₈H₁₄ClN₃ 187.67 Pyrrolidine ring, pyrazole core

*Calculated based on formula in .

Functional Differences and Implications

Ring Systems: The piperidine ring (6-membered) in the target compound offers greater conformational flexibility compared to the pyrrolidine (5-membered) derivatives like Methyl 3,3-dimethylpyrrolidine-2-carboxylate hydrochloride. This affects binding interactions in biological systems .

The phenyl group in Methyl α-phenyl-2-piperidineacetate hydrochloride introduces aromaticity, which may enhance stacking interactions in receptor binding .

Physicochemical Properties

  • The hydrochloride salt form improves aqueous solubility compared to free bases, critical for in vivo applications.

Biological Activity

Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride (CAS No. 2171900-91-5) is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's unique structure, featuring a piperidine moiety and a pyrrole core, suggests various pharmacological applications, including antimicrobial and anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • SMILES : COC(=O)c1ccc(n1C)C1CCCCN1.Cl

This structure indicates the presence of both ester and aromatic functionalities, which are often associated with bioactive compounds.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives. In particular, compounds similar to methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate have shown promising activity against various bacterial strains. For instance, derivatives with similar structural features have demonstrated effective inhibition of Mycobacterium tuberculosis (Mtb) through targeting the MmpL3 protein, crucial for mycolic acid transport in bacterial membranes .

CompoundTargetMIC (μg/mL)Cytotoxicity (IC50)
Compound 32MmpL3 (Mtb)< 0.016> 64
Methyl Pyrrole DerivativeVarious BacteriaVariesVaries

Structure-Activity Relationship (SAR)

The biological activity of methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate is influenced by its structural components. Research indicates that modifications to the piperidine ring and the carboxylate group can significantly enhance potency against resistant strains of bacteria. The presence of electron-withdrawing groups on the aromatic ring has been associated with increased activity, while bulky substituents improve binding affinity to biological targets .

Case Studies

One notable study evaluated a series of pyrrole derivatives, including those structurally related to methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate, against drug-resistant M. tuberculosis. The results indicated that specific modifications led to compounds with MIC values significantly lower than those of traditional antibiotics like isoniazid .

Example Case Study:

A compound structurally similar to methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate was tested in vivo for its efficacy against tuberculosis. The study reported a reduction in bacterial load in infected mice models, supporting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 1-methyl-5-(piperidin-2-yl)-1H-pyrrole-2-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclocondensation of substituted pyrrole precursors with piperidine derivatives under acidic conditions. For example, hydrochlorides of similar heterocycles (e.g., ethyl 1-methyl-5-(difluoromethyl)-1H-pyrazole-4-carboxylate) are synthesized via aqueous HCl treatment followed by controlled heating (50°C) to achieve clear solutions and high purity . Optimization includes pH control (0–50°C) and stoichiometric adjustments to minimize byproducts like unreacted piperidine or ester hydrolysis intermediates.

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR : Analyze the piperidine ring protons (δ 1.5–3.0 ppm) and pyrrole aromatic protons (δ 6.5–7.5 ppm) to confirm substitution patterns .
  • HPLC : Use reverse-phase chromatography (C18 column, 0.1% TFA in acetonitrile/water) with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities (e.g., methyl ester hydrolysis products) .
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula C₁₂H₁₇ClN₂O₂ (calculated m/z: 268.1) .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The hydrochloride salt is hygroscopic; store desiccated at 2–8°C to prevent deliquescence and hydrolysis of the ester group. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways, such as piperidine ring oxidation or ester cleavage . Environmental hazards (WGK 2 classification) require disposal via approved waste management protocols .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity or binding affinity to biological targets?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina to simulate interactions with targets (e.g., neurotransmitter receptors due to the piperidine moiety). Parameters include:

  • Ligand Preparation : Optimize 3D structure with AM1-BCC charges.
  • Receptor Grid : Define binding pockets based on crystallographic data (e.g., serotonin receptors).
  • Scoring : Analyze binding energy (ΔG ≤ −7.0 kcal/mol suggests strong affinity). Validation via in vitro assays (e.g., radioligand displacement) is critical .

Q. What strategies resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from solvent polarity or pH variations. For example:

  • Solubility : Use Hansen solubility parameters to compare polar (DMSO) vs. nonpolar (hexane) solvents. Aqueous solubility can be enhanced via co-solvents (e.g., 10% PEG-400) .
  • Reactivity : Re-evaluate reaction conditions (e.g., anhydrous vs. hydrated HCl) using controlled experiments with inline IR monitoring to track intermediate formation .

Q. How can researchers design analogs to improve metabolic stability while retaining pharmacological activity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the methyl ester with a trifluoromethyl group (e.g., 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-ol analogs) to resist esterase cleavage .
  • Piperidine Modifications : Introduce fluorine at the 2-position of the piperidine ring to block CYP450-mediated oxidation while maintaining lipophilicity (clogP ≈ 2.5) .
  • In Vitro Assays : Test analogs in hepatocyte microsomes to measure half-life (t₁/₂ > 60 min indicates improved stability) .

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